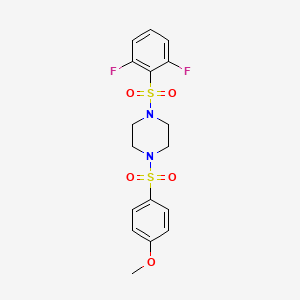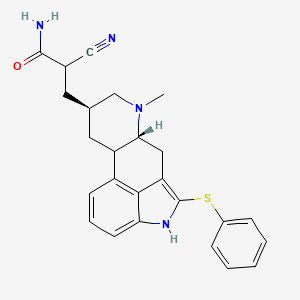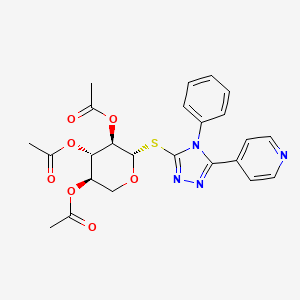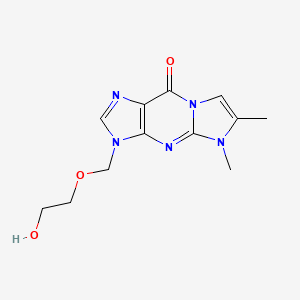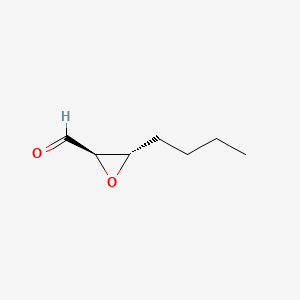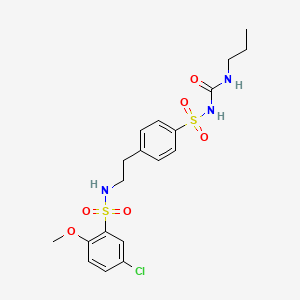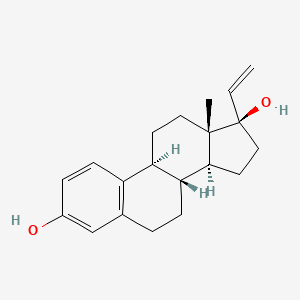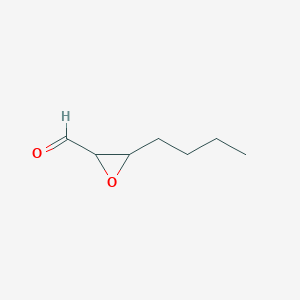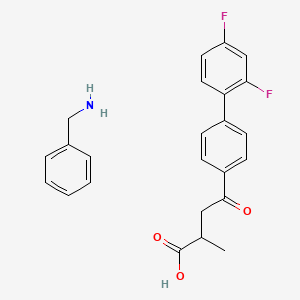
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoxazolo Ring: This step might involve cyclization reactions using appropriate precursors.
Introduction of the Azepine Ring: This could be achieved through ring-closing reactions.
Functional Group Modifications: Introduction of the dimethylamino and phenyl groups through substitution reactions.
Hydrochloride Formation: The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could be used to modify the azepine ring.
Substitution: Various substitution reactions can be performed on the phenyl ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound could be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine
Pharmacological Research: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Material Science: The compound might be used in the development of new materials with unique properties, such as conductive polymers or advanced composites.
作用机制
The mechanism of action of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, neurotransmitter release, or enzyme inhibition.
相似化合物的比较
Similar Compounds
Dibenzoazepine Derivatives: Compounds with similar core structures but different functional groups.
Isoxazole Derivatives: Compounds featuring the isoxazole ring with various substitutions.
Phenylalkylamines: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride lies in its combination of multiple functional groups and rings, which may confer unique chemical and biological properties.
属性
CAS 编号 |
90358-81-9 |
|---|---|
分子式 |
C27H30ClN3O |
分子量 |
448.0 g/mol |
IUPAC 名称 |
N,N,2-trimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C27H29N3O.ClH/c1-19(17-29(2)3)18-30-23-15-9-7-13-21(23)25-26(20-11-5-4-6-12-20)28-31-27(25)22-14-8-10-16-24(22)30;/h4-16,19,25,27H,17-18H2,1-3H3;1H |
InChI 键 |
CZVMTFJISWVFEY-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


